Acebutolol hydrochloride
Overview
Description
Acebutolol hydrochloride is a cardioselective beta-adrenergic blocking agent with partial agonist and membrane-stabilizing activities. It has been widely studied for its pharmacology, pharmacokinetics, and clinical uses, with a focus on its effectiveness in controlling mild to moderate essential hypertension, ventricular arrhythmias, and its role in chronic stable angina pectoris. Unlike other beta-blockers, acebutolol is known for causing less reduction in heart rate and having fewer neurologic side effects, making it a preferable option in certain clinical scenarios (Singh, Thoden, & Wahl, 1982).
Scientific Research Applications
1. Interaction with Human Serum Albumin
Acebutolol hydrochloride (AH) has been found to interact significantly with human serum albumin (HSA). This interaction is characterized by strong quenching of tryptophan fluorescence intensity in HSA, indicating a high affinity of AH for HSA. Molecular docking studies revealed that AH binds in the Sudlow Site I of subdomain IIA of HSA, which is critical for understanding the drug's activity and binding mechanism (Radha et al., 2021).
2. Transformation by-products in Aqueous Chlorination
Research has focused on the reaction kinetics and transformation by-products of acebutolol during aqueous chlorination. This is especially relevant given the frequent detection of acebutolol, a common β-blocker, in the aquatic environment. The study identified various transformation by-products formed through reactions like dealkylation, hydroxylation, chlorination, and oxidation (Khalit & Tay, 2016).
3. Spectrophotometric Methods for Determination
Acebutolol hydrochloride's determination in bulk samples and pharmaceutical preparations has been developed using spectrophotometric methods. These methods are based on ion-pair complex formation, offering a specific and precise way to analyze acebutolol hydrochloride in the presence of other excipients (Manjunatha et al., 2008).
4. Electrochemical Carbon Nanotubes Sensors
Innovative electrochemical carbon nanotubes sensors have been constructed for the determination of acebutolol hydrochloride in pharmaceuticals and biological fluids. This method demonstrates a highly selective approach for direct electrochemical determination, offering insights into the stability and detection limits for acebutolol hydrochloride (Alarfaj & El-Tohamy, 2014).
5. Stability in Acidic Environment
A study examined the stability of acebutolol in an acidic environment, highlighting the relationship between its stability and polarity. The stability of acebutolol was compared with other beta-adrenergic blocking agents, providing valuable data on the drug's chemical stability under various conditions (Krzek et al., 2006).
Safety And Hazards
Acebutolol hydrochloride can be harmful in contact with skin and may cause serious eye irritation . It may also cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
While the specific future directions for Acebutolol hydrochloride are not detailed in the search results, it continues to be used in the treatment of hypertension and heart rhythm disorders . As with all medications, ongoing research and clinical trials may provide new insights into its uses and potential side effects.
properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFKADDDORSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37517-30-9 (Parent) | |
Record name | Acebutolol hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045461 | |
Record name | Acebutolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.9 [ug/mL] (The mean of the results at pH 7.4), In ethanol, 70 mg/ml at room temperature, In water, 200 mg/l at room temperature | |
Record name | SID855517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Acebutolol is a beta-selective adrenergic blocking agent and has pharmacologic actions similar to those of other beta-adrenergic blocking agents. At low dosages, acebutolol selectively inhibits response to adrenergic stimuli by competively blocking cardiac beta1-adrenergic receptors, while having little effect on the beta2-adrenergic receptors of bronchial and vascular smooth muscle. At high dosages (eg, greater than 80 mg daily), the selectively of acebutolol for beta-1-adrenergic receptors usually diminishes, and the drug will competively inhibit beta-1- and beta-2-adrenergic receptors. The beta1-selective blocking activity of acebutolol appears to be more pronounced in animals than in humans. In vivo studies in animals and humans indicate that the relative beta-1-adrenergic blocking activity of acebutolol, on a weight basis, is approximately 10-30% that of propranolol, as determined by inhibition of reflex tachycardia in animals or inhibition of exercise or tilt-induced or reflex tachycardia in healthy individuals., In addition to inhibiting access of physiologic or synthetic catecholamines to beta-adrenergic receptors, acebutolol exhibits mild intrinsic sympathomimetic activity (partial beta-agonist activity). Acebutolol also has a membrane-stabilizing effect on the heart, which is similar to that of quinidine but occurs only at high plasma concentrations and usually is not apparent at dosages used clinically., The pharmacologic effects of acebutolol results from both the unchanged drug and its major metabolite, diacetolol. Diacetolol is equipotent to acebutolol and, in animals, has greater beta-selective adrenergic blocking activity than the parent drug. Diacetolol also has weak intrinsic sympathomimetic activity but does not have substantial membrane-stabilizing activity. Diacetolol may contribute substantially to the observed effects of acebutolol, since plasma concentrations of the metabolite are consistently higher than those of the parent during acebutolol therapy. | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acebutolol hydrochloride | |
Color/Form |
White or slightly off-white, crystalline powder, Crystals from anhydrous methanol-anhydrous diethyl ether | |
CAS RN |
34381-68-5 | |
Record name | Acebutolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34381-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acebutolol hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acebutolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acebutolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(isopropyl)amino]propoxy]phenyl]butyramide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B025Y34C54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-143 °C | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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